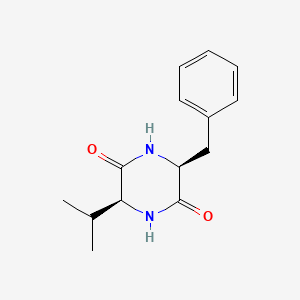

cyclo(L-Phe-L-Val)

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQPOHUVAQPSHJ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cyclo(L-Phe-L-Val) chemical structure and properties

An In-depth Technical Guide to cyclo(L-Phe-L-Val)

Introduction

Cyclo(L-Phe-L-Val), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring metabolite found in various microorganisms, including bacteria and fungi.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities. This molecule is formed from the condensation of two amino acids, L-phenylalanine and L-valine. Functionally, it has been identified as a quorum sensing regulator, a neuroactive agent capable of inducing neurite outgrowth, and a potent enzyme inhibitor.[1][2][3] This document provides a comprehensive technical overview of its chemical structure, properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Identification

The chemical identity of cyclo(L-Phe-L-Val) is defined by its distinct cyclic structure derived from its constituent amino acids.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione | [4] |

| Synonyms | Cyclo(Phe-Val), DKP101516, (3S,6S)-3-(1-methylethyl)-6-(phenylmethyl)-2,5-piperazinedione | [1][2][5] |

| CAS Number | 35590-86-4 | [1][5][6] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][4][5] |

| SMILES | CC(C)[C@H]1C(=O)N--INVALID-LINK--CC2=CC=CC=C2 | [1][4] |

| InChI | InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |[1][4] |

Physicochemical Properties

The physical and chemical properties of cyclo(L-Phe-L-Val) are crucial for its handling, formulation, and application in research settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.3 g/mol | [1][4][5] |

| Physical Form | Solid | [1][6] |

| Purity | ≥95% | [1][2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |

| Storage Conditions | -20°C, dry, sealed |[3][6] |

Table 3: Computed Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 58.2 Ų | [4] |

| Complexity | 322 |[4] |

Biological Activity and Mechanisms of Action

Cyclo(L-Phe-L-Val) exhibits a range of biological activities, making it a molecule of interest for drug development and biochemical research.

Neurotrophic Effects

It induces neurite outgrowth and branching in cortical neurons at concentrations of 16 and 32 µM.[1] This neurotrophic activity is mediated through the PI3K/Akt signaling pathway. The compound increases the phosphorylation of Akt, a key substrate of PI3K. This effect can be blocked by the PI3K inhibitor LY294002, confirming the pathway's involvement.[1]

Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).

Antifungal Activity

Cyclo(L-Phe-L-Val) is a potent inhibitor of isocitrate lyase (ICL), an essential enzyme in the glyoxylate cycle of many pathogenic fungi and bacteria.[3][5][6] It exhibits an IC₅₀ value of 27 μg/mL against this enzyme.[3][6] By inhibiting ICL, the compound disrupts the pathogen's ability to utilize C2 carbon sources, which is critical for its survival and virulence, particularly within a host environment. This activity is observed in organisms like Candida albicans.[5]

Quorum Sensing Regulation

This dipeptide plays a role in bacterial communication. It can autoinduce the production of antibacterial substances in the sponge-associated bacterium Pseudoalteromonas sp. NJ6-3-1 when the bacterium is at a low cell density.[1][2] This suggests that cyclo(L-Phe-L-Val) acts as a signaling molecule in quorum sensing, a mechanism that allows bacteria to coordinate gene expression based on population density.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

General Synthesis of Diketopiperazines

While a specific protocol for cyclo(L-Phe-L-Val) is proprietary to chemical suppliers, a general method for synthesizing diketopiperazines can be outlined.

-

Amino Acid Protection: The N-terminus of one amino acid (e.g., L-Valine) is protected with a group like Boc (tert-butyloxycarbonyl), and the C-terminus of the second amino acid (e.g., L-Phenylalanine) is protected as a methyl or ethyl ester.

-

Dipeptide Formation: The two protected amino acids are coupled using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: The N-terminal protecting group (Boc) is removed using an acid like trifluoroacetic acid (TFA). The C-terminal ester is saponified using a base like sodium hydroxide.

-

Cyclization: The linear dipeptide is subjected to cyclization conditions. This is often achieved by heating the dipeptide in a high-boiling point solvent such as isopropanol or toluene, which promotes the intramolecular amide bond formation to yield the diketopiperazine ring.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography on silica gel to yield pure cyclo(L-Phe-L-Val).

Isocitrate Lyase (ICL) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of cyclo(L-Phe-L-Val) on ICL activity.

-

Enzyme Preparation: Recombinant ICL is expressed and purified from a suitable host (e.g., E. coli). The concentration and specific activity of the purified enzyme are determined.

-

Assay Buffer: Prepare an assay buffer, typically containing potassium phosphate and magnesium chloride at a physiological pH.

-

Reaction Mixture: The assay is based on the reaction of ICL with its substrate, isocitrate, which produces glyoxylate. The glyoxylate then reacts with phenylhydrazine to form a phenylhydrazone, which can be measured spectrophotometrically.

-

Procedure:

-

In a 96-well plate, add the assay buffer, a solution of phenylhydrazine, and varying concentrations of cyclo(L-Phe-L-Val) (and a DMSO control).

-

Add the purified ICL enzyme to each well and incubate for a predetermined time to allow the inhibitor to bind.

-

Initiate the reaction by adding the substrate, threo-DL-isocitrate.

-

Monitor the increase in absorbance at 324 nm over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Cyclo(L-Phe-L-Val): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are known for their diverse biological activities and are of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of cyclo(L-Phe-L-Val), detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities and associated signaling pathways.

Natural Sources of Cyclo(L-Phe-L-Val)

Cyclo(L-Phe-L-Val) has been identified in a variety of natural sources, primarily from microbial origins, as well as in some food products as a result of fermentation and processing.

Microbial Sources

Microorganisms, particularly bacteria and fungi, are prolific producers of a wide array of secondary metabolites, including cyclic dipeptides. Several species have been identified as sources of cyclo(L-Phe-L-Val).

| Microbial Source | Type | Reference |

| Pseudoalteromonas sp. NJ6-3-1 | Sponge-associated Bacterium | [1] |

| Streptomyces rutgerensis | Bacterium | [2] |

| Bacillus subtilis | Bacterium | [2] |

| Streptomyces SUK 25 | Endophytic Actinomycete | [3][4][5] |

| Aspergillus sydowii | Fungus | [6] |

| Mortierella alpina | Fungus | Not explicitly stated, but produces related cyclopeptides |

| Streptomyces puniceus | Marine-derived Bacterium | [7] |

Note: Quantitative data on the production yields of cyclo(L-Phe-L-Val) from these specific microbial sources is not extensively reported in the available literature. Production is often influenced by culture conditions.

Food Sources

Cyclo(L-Phe-L-Val) has also been identified as a component in certain food products, where its presence is typically a result of thermal processing or fermentation of raw materials rich in its constituent amino acids, L-phenylalanine and L-valine.

| Food Source | Context | Reference |

| Cocoa | Contributes to bitter taste | [1] |

| Roasted Coffee | Contributes to bitter taste | [1] |

Note: Specific concentrations in these food products can vary significantly based on the origin of the beans, roasting conditions, and processing methods.

Experimental Protocols

The isolation and purification of cyclo(L-Phe-L-Val) from natural sources typically involves a series of chromatographic techniques. The following is a generalized protocol synthesized from methodologies reported for the isolation of diketopiperazines from microbial cultures.

Fermentation and Extraction

-

Culture Preparation: Inoculate a suitable liquid culture medium (e.g., Thornton's medium for Streptomyces) with the desired microbial strain.[3] Incubate under optimal conditions (e.g., 28-30°C, with shaking at 120-150 rpm) for a period determined by the growth and secondary metabolite production profile of the microorganism (typically 7-14 days).[3]

-

Broth Separation: Separate the culture broth from the mycelial mass by centrifugation or filtration.

-

Solvent Extraction: Extract the cell-free supernatant with an equal volume of a non-polar organic solvent, such as ethyl acetate or methylene chloride.[3] Repeat the extraction process three times to ensure complete recovery of the target compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Collection and Bioassay: Collect fractions and monitor the separation using thin-layer chromatography (TLC). If a specific biological activity is being targeted, perform a bioassay on the collected fractions to identify the active fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.[3] Monitor the elution profile using a UV detector, typically at wavelengths of 210 and 254 nm.

-

Isolation of Pure Compound: Collect the peak corresponding to cyclo(L-Phe-L-Val) and evaporate the solvent to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biological Activities and Signaling Pathways

Cyclo(L-Phe-L-Val) exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

Neurite Outgrowth and Neurotrophic Effects

Cyclo(L-Phe-L-Val) has been shown to induce neurite outgrowth and branching in cortical neurons.[1] This activity is mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[1]

Caption: PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).

Quorum Sensing Regulation

Cyclo(L-Phe-L-Val) can act as a signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates gene expression in response to population density. In Pseudoalteromonas sp. NJ6-3-1, it can autoinduce the production of antibacterial substances.[1][2]

Caption: Role of cyclo(L-Phe-L-Val) as a quorum sensing signal.

Enzyme Inhibition: Isocitrate Lyase

Cyclo(L-Phe-L-Val) has been identified as a potent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle of some microorganisms, such as Candida albicans.[7] The glyoxylate cycle is essential for the survival of these pathogens under nutrient-limiting conditions, making ICL an attractive target for antimicrobial drug development.

Caption: Mechanism of isocitrate lyase inhibition.

Conclusion

Cyclo(L-Phe-L-Val) is a naturally occurring cyclic dipeptide with a range of interesting biological activities. Its presence in diverse microbial species and certain food products highlights its prevalence in nature. The methodologies for its isolation and characterization are well-established, relying on standard chromatographic and spectroscopic techniques. The elucidation of its roles in significant signaling pathways, such as PI3K/Akt-mediated neurite outgrowth, bacterial quorum sensing, and the inhibition of essential microbial enzymes, underscores its potential as a lead compound in drug discovery and development. Further research into its quantitative distribution in natural sources and a deeper understanding of its molecular mechanisms of action will be crucial for harnessing its full therapeutic potential.

References

- 1. Enhanced Pharmaceutically Active Compounds Productivity from Streptomyces SUK 25: Optimization, Characterization, Mechanism and Techno-Economic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dot | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

The Elusive Antibacterial Profile of Cyclo(L-Phe-L-Val): A Technical Review of a Diketopiperazine and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the antibacterial properties of cyclo(L-Phe-L-Val) itself. In contrast, its structural analog, cyclo(L-Phe-L-Pro), has been more extensively studied, demonstrating significant activity in quorum sensing and biofilm inhibition. This guide provides a detailed overview of the known biological activities of cyclo(L-Phe-L-Val) where available, and leverages data from the closely related cyclo(L-Phe-L-Pro) and other diketopiperazines to infer potential mechanisms and activities. This approach aims to equip researchers with a foundational understanding and practical methodologies for the further investigation of these promising molecules.

Introduction to Cyclo(L-Phe-L-Val) and Related Diketopiperazines

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are among the simplest peptide derivatives found in nature, produced by a variety of organisms including bacteria, fungi, and marine sponges. Their rigid bicyclic structure makes them stable and orally bioavailable, positioning them as attractive scaffolds for drug discovery. While the broader class of DKPs is known for diverse bioactivities including antibacterial, antifungal, and quorum sensing modulatory effects, specific data for cyclo(L-Phe-L-Val) remains limited. It has been identified as a secondary metabolite in some marine bacteria, such as Pseudoalteromonas sp., where it is suggested to act as a quorum sensing regulator rather than a direct antimicrobial agent.[1]

Given the limited direct data on cyclo(L-Phe-L-Val), this guide will also present findings on the closely related and more thoroughly researched cyclo(L-Phe-L-Pro). This analog has been shown to possess broad-spectrum antibacterial properties and to interfere with bacterial communication systems.[2][3][4]

Quantitative Data on Antibacterial Activity

Direct quantitative data on the antibacterial activity of cyclo(L-Phe-L-Val) is not extensively reported in the available literature. However, data for related compounds highlights the potential antibacterial efficacy of this class of molecules. The following tables summarize the available quantitative data for closely related cyclic dipeptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Pro-L-Val)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 16.3 | [5] |

| Bacillus subtilis | 18.2 | [5] |

| Escherichia coli | >20 | [5] |

Table 2: Biofilm Inhibition by Cyclo(L-Tyr-L-Pro)

| Bacterial Strain | Concentration | Biofilm Reduction | Reference |

| Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [6] |

Key Mechanisms of Action

The primary mechanism of action for cyclic dipeptides like cyclo(L-Phe-L-Val) in bacteria appears to be the disruption of cell-to-cell communication, known as quorum sensing (QS).

Quorum Sensing Inhibition

Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. This system allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[7][8]

Cyclic dipeptides can act as antagonists to QS systems. For instance, cyclo(L-Phe-L-Pro) has been shown to interfere with the LuxR-based QS systems in Gram-negative bacteria.[7] In Vibrio vulnificus, cyclo(L-Phe-L-Pro) modulates the expression of genes involved in pathogenicity through the ToxR signaling pathway.[2][9] While the specific pathways affected by cyclo(L-Phe-L-Val) are not yet elucidated, its structural similarity to other QS-inhibiting DKPs suggests a similar mode of action.

Figure 1: Proposed mechanism of quorum sensing inhibition by cyclo(L-Phe-L-Val).

Biofilm Disruption

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[10] By interfering with QS, compounds like cyclo(L-Phe-L-Pro) can prevent the initial stages of biofilm formation, including bacterial attachment and the production of the extracellular matrix.[9][11] Studies on cyclo(L-Tyr-L-Pro) have demonstrated a significant reduction in P. aeruginosa biofilm formation.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of cyclic dipeptides against bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard procedure for determining MIC values.[8][13][14]

Protocol:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compound: The cyclic dipeptide is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

(Optional) Resazurin Assay: To enhance the visibility of bacterial growth, a resazurin solution can be added to each well after incubation. A color change from blue to pink indicates viable, metabolically active bacteria.[10][15]

References

- 1. Antibacterial constituents from the octocoral-associated bacterium Pseudoalteromonas sp. [scielo.org.mx]

- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Quorum Sensing Works [asm.org]

- 8. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. litfl.com [litfl.com]

- 13. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 14. woah.org [woah.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Discovery and Isolation of cyclo(L-Phe-L-Val) from Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a significant natural product from marine bacteria. First isolated from the sponge-associated bacterium Pseudoalteromonas sp. NJ6-3-1, this metabolite has garnered attention for its role in microbial chemical defense through quorum sensing and its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activities of cyclo(L-Phe-L-Val), with a focus on detailed experimental protocols and quantitative data to support further research and development.

Discovery and Producing Organism

Cyclo(L-Phe-L-Val) was first reported in 2011 as a quorum sensing regulator isolated from the marine bacterium Pseudoalteromonas sp. NJ6-3-1.[1] This bacterium was isolated from a marine sponge, highlighting the rich chemical diversity of sponge-associated microorganisms. The discovery was part of a study investigating the chemical defense mechanisms of marine bacteria, where it was observed that cyclo(L-Phe-L-Val) could induce the production of antibacterial compounds in the producing strain at low cell densities.[1]

Biosynthesis and Chemical Structure

Cyclo(L-Phe-L-Val) is a diketopiperazine formed from the condensation of L-phenylalanine and L-valine. The biosynthesis of such cyclic dipeptides in bacteria is typically carried out by non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs).

Chemical Structure:

-

Systematic Name: (3S,6S)-3-(2-methylpropyl)-6-(phenylmethyl)piperazine-2,5-dione

-

Molecular Formula: C₁₄H₁₈N₂O₂

-

Molecular Weight: 246.31 g/mol

Experimental Protocols

This section details the methodologies for the fermentation, extraction, isolation, and characterization of cyclo(L-Phe-L-Val) from marine bacteria.

Fermentation of Producing Bacterium

A detailed protocol for the cultivation of the producing Pseudoalteromonas sp. is crucial for obtaining a sufficient yield of the target metabolite.

-

Culture Medium: Marine Broth 2216E is commonly used for the cultivation of Pseudoalteromonas species.

-

Inoculation: A single colony of the bacterium is used to inoculate a starter culture in a liquid medium.

-

Fermentation Conditions: Large-scale fermentation is typically carried out in flasks or a fermenter with agitation (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-30 °C) for a period of 3-7 days. The optimal fermentation time should be determined by monitoring the production of the target compound.

Extraction of Crude Metabolites

Following fermentation, the bacterial culture is processed to extract the secondary metabolites.

-

Cell Separation: The bacterial culture is centrifuged to separate the supernatant from the cell biomass.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a non-polar organic solvent, such as ethyl acetate. This process is typically repeated three times to ensure complete extraction of the target compound.

-

Concentration: The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of cyclo(L-Phe-L-Val)

The crude extract is subjected to chromatographic techniques to isolate and purify cyclo(L-Phe-L-Val).

-

Initial Fractionation: The crude extract can be fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): The fraction containing the target compound is further purified by reversed-phase HPLC.

-

Column: C18 column (e.g., 10.0 × 250 mm).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detection at wavelengths such as 210 nm and 254 nm.

-

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Quantitative Data

Table 1: Biological Activity of cyclo(L-Phe-L-Val) and Related Diketopiperazines

| Compound | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |

| cyclo(L-Phe-L-Val) | Isocitrate Lyase Inhibition | Candida albicans | IC₅₀: 27-112 µg/mL | |

| cyclo(L-Pro-L-Leu) | Antibacterial | Vancomycin-resistant enterococci (VRE) | Potent inhibition | |

| cyclo(L-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL | |

| cyclo(L-Leu-L-Phe) | Antibacterial | Staphylococcus aureus | MIC: 12.5-25 µg/mL |

Signaling Pathways and Experimental Workflows

Quorum Sensing in Pseudoalteromonas sp.

Cyclo(L-Phe-L-Val) acts as a signaling molecule in the quorum sensing (QS) system of Pseudoalteromonas sp. QS is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In Pseudoalteromonas, the LuxI/LuxR-type QS system is common, where LuxI synthesizes N-acylhomoserine lactone (AHL) signaling molecules, and LuxR is the receptor that, upon binding to AHLs, regulates the transcription of target genes. While the precise mechanism of cyclo(L-Phe-L-Val) in this pathway is still under investigation, it is known to induce the production of antibacterial compounds.

Caption: Quorum sensing workflow in Pseudoalteromonas sp.

PI3K/Akt Signaling Pathway in Neurite Outgrowth

Cyclo(L-Phe-L-Val) has been shown to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This effect is mediated through the PI3K/Akt signaling pathway. Upon stimulation, this pathway leads to the activation of downstream effectors that regulate cell growth, survival, and cytoskeletal dynamics necessary for neurite extension.

References

Cyclo(L-Phe-L-Val): A Potential Quorum Sensing Regulator for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-L-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which has garnered attention for its potential role as a quorum sensing (QS) regulator. Produced by a variety of microorganisms, including the marine bacterium Pseudoalteromonas sp. and bacteria such as Streptomyces rutgerensis and Bacillus subtilis, this secondary metabolite is emerging as a molecule of interest in the development of novel anti-virulence therapies.[1] Unlike traditional antibiotics that aim to kill bacteria, QS regulators interfere with the cell-to-cell communication systems that bacteria use to coordinate pathogenic behaviors, such as virulence factor production and biofilm formation. This guide provides a comprehensive technical overview of cyclo(L-Phe-L-Val) as a quorum sensing regulator, with a focus on its potential applications in drug development.

Core Concept: Quorum Sensing Inhibition

Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by the production and detection of signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors, making it an attractive target for antimicrobial strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.

Quantitative Data on the Bioactivity of Cyclo(L-Phe-L-Val) and Related Cyclic Dipeptides

While extensive quantitative data on the direct quorum sensing inhibitory activity of cyclo(L-Phe-L-Val) is limited in publicly available literature, studies on structurally related cyclic dipeptides provide valuable insights into its potential efficacy. The following tables summarize the bioactivity of these related compounds against key pathogenic bacteria.

Table 1: Quorum Sensing-Related Inhibitory Activities of Phenylalanine-Containing Cyclic Dipeptides

| Compound | Target Organism | Assay | Concentration | Inhibition/Effect |

| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Biofilm Formation | 12.3 mmol/L | Inhibition of biofilm and virulence factor production |

| Cyclo(L-Phe-L-Pro) | Vibrio vulnificus | Gene Expression (ompU) | Not specified | Modulation of ToxR-dependent gene expression |

| Cyclo(L-Phe-L-Pro) | Pseudomonas aeruginosa | AHL Biosensor Activation | High concentrations | Activation or antagonism of LuxR-based systems |

Table 2: General Bioactivities of Cyclo(L-Phe-L-Val)

| Compound | Target | Assay | IC50/Effective Concentration | Notes |

| Cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) from Candida albicans | Enzyme Inhibition | 27 µg/mL | Demonstrates biological activity, though not directly related to QS. |

| Cyclo(L-Phe-L-Val) | Pseudoalteromonas sp. | Antibacterial Substance Production | Not specified | Autoinducer of antibacterial substance production at low cell density. |

Signaling Pathways in Pseudomonas aeruginosa and Potential Interruption by Cyclo(L-Phe-L-Val)

Pseudomonas aeruginosa is a model organism for studying quorum sensing in Gram-negative bacteria and possesses multiple interconnected QS systems, primarily the las, rhl, and pqs systems. Cyclic dipeptides are thought to exert their effects by interacting with the LuxR-type transcriptional regulators, LasR and RhlR.

Caption: Hierarchical quorum sensing pathways in P. aeruginosa and potential points of inhibition by cyclo(L-Phe-L-Val).

Experimental Protocols for Assessing Quorum Sensing Regulation

The following are detailed methodologies for key experiments to evaluate the quorum sensing regulatory activity of cyclo(L-Phe-L-Val).

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of a compound on the formation of bacterial biofilms.

Workflow Diagram:

Caption: Workflow for the crystal violet biofilm inhibition assay.

Methodology:

-

Bacterial Culture: Grow P. aeruginosa overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking.

-

Plate Preparation: Dilute the overnight culture to a starting optical density (OD600) of approximately 0.05. Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate.

-

Compound Addition: Prepare a stock solution of cyclo(L-Phe-L-Val) in a suitable solvent (e.g., DMSO). Add various concentrations of the compound to the wells. Include a solvent control (DMSO alone) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully discard the supernatant from each well. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the crystal violet solution and wash the wells three times with sterile water.

-

Solubilization: Add 200 µL of 95% ethanol or a 30% acetic acid solution to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the solvent control.

Pyocyanin Production Inhibition Assay

This assay measures the inhibition of the production of pyocyanin, a blue-green phenazine pigment and virulence factor produced by P. aeruginosa, which is regulated by the rhl and pqs quorum sensing systems.

Methodology:

-

Bacterial Culture: Grow P. aeruginosa in a suitable production medium (e.g., King's A medium) at 37°C with shaking in the presence of varying concentrations of cyclo(L-Phe-L-Val).

-

Extraction: After a defined incubation period (e.g., 24-48 hours), centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

-

Chloroform Extraction: Add 3 mL of chloroform to 5 mL of the supernatant and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.

-

Acid Extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex vigorously. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

-

Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Elastase Activity Assay

This assay quantifies the activity of LasB elastase, a key virulence factor regulated by the las and rhl systems, using a substrate that releases a colored product upon cleavage.

Methodology:

-

Culture Supernatant: Grow P. aeruginosa in the presence of cyclo(L-Phe-L-Val) as described for the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.

-

Reaction Setup: In a 96-well plate, mix the culture supernatant with a solution of Elastin-Congo Red in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-6 hours).

-

Termination and Measurement: Stop the reaction by adding a precipitating agent (e.g., EDTA). Centrifuge to pellet the un-hydrolyzed substrate.

-

Quantification: Measure the absorbance of the supernatant, which contains the soluble, colored product, at a wavelength of 495 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of key quorum sensing regulatory and virulence factor genes in response to treatment with cyclo(L-Phe-L-Val).

Logical Relationship Diagram:

Caption: Logical flow of a qRT-PCR experiment to assess gene expression.

Methodology:

-

Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and then expose the cultures to a specific concentration of cyclo(L-Phe-L-Val) for a defined period.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: Perform real-time PCR using a fluorescent DNA-binding dye (e.g., SYBR Green) or probe-based chemistry. Use primers specific for the target genes of interest (e.g., lasI, lasR, rhlI, rhlR, pqsA) and a housekeeping gene (e.g., rpoD, proC) for normalization.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression in the treated samples compared to the untreated control using a method such as the 2-ΔΔCt method.

Conclusion and Future Directions

Cyclo(L-Phe-L-Val) represents a promising scaffold for the development of novel anti-virulence agents. While direct quantitative data on its quorum sensing inhibitory properties are still emerging, the information available for related cyclic dipeptides suggests a high potential for this molecule to interfere with key bacterial communication pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of cyclo(L-Phe-L-Val) and its analogs. Future research should focus on elucidating its precise molecular targets within the quorum sensing networks of clinically relevant pathogens, optimizing its structure to enhance potency and pharmacokinetic properties, and evaluating its efficacy in preclinical models of infection. Such efforts will be crucial in translating the potential of cyclo(L-Phe-L-Val) into tangible therapeutic solutions for combating bacterial infections.

References

synthesis pathways for cyclic dipeptides like cyclo(L-Phe-L-Val)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are recognized as privileged structures in drug discovery due to their conformational rigidity, metabolic stability, and ability to bind to a wide range of biological receptors.[1][2][3] This technical guide provides an in-depth overview of the primary synthesis pathways for generating these valuable scaffolds, with a focus on hetero-dipeptides like cyclo(L-Phe-L-Val). It covers chemical methods, including solution-phase and solid-phase strategies, as well as enzymatic routes. Detailed experimental protocols, comparative data, and workflow visualizations are provided to serve as a comprehensive resource for researchers in medicinal chemistry and natural product synthesis.

Introduction to Cyclic Dipeptides (DKPs)

Cyclic dipeptides are six-membered rings formed from the condensation of two α-amino acids.[4][5] This core structure, the 2,5-diketopiperazine scaffold, is found in a vast array of natural products isolated from fungi, bacteria, plants, and animals.[2][4] The conformational constraint imposed by the cyclic structure enhances resistance to proteolytic degradation and can lock the molecule in a bioactive conformation, making DKPs attractive scaffolds for therapeutic development.[3][6][7] Their synthesis can be broadly categorized into chemical and biological (enzymatic) methods, each offering distinct advantages.[1][4]

Chemical Synthesis Pathways

Chemical synthesis is the most versatile approach for producing a wide variety of DKP analogs. The core strategy typically involves the formation of a linear dipeptide, followed by an intramolecular cyclization reaction.

Solution-Phase Synthesis

Solution-phase synthesis is a classical and highly adaptable method. The general workflow involves coupling two appropriately protected amino acids to form a linear dipeptide ester, which, after selective deprotection of the N-terminus, undergoes spontaneous or induced intramolecular aminolysis to form the DKP ring.

Key steps include:

-

Protection: The N-terminus of one amino acid is protected (e.g., with Boc or Fmoc groups), and the C-terminus of the second amino acid is protected, often as a methyl or ethyl ester.[8]

-

Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[9][10]

-

Deprotection: The N-terminal protecting group of the resulting linear dipeptide is removed (e.g., using trifluoroacetic acid (TFA) for Boc).[9][11]

-

Cyclization: The deprotected dipeptide ester is induced to cyclize. This is commonly achieved by heating in a high-boiling point solvent like toluene or xylene, or by heating in an aqueous solution, sometimes under pressure in an autoclave.[9][12] Microwave-assisted heating has also been shown to significantly accelerate this step, often leading to high yields in minutes.[2][9]

A general workflow for this process is visualized below.

References

- 1. frontiersin.org [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. ptfarm.pl [ptfarm.pl]

- 11. RU2243974C2 - Method for preparing cyclo-(arg-gly-asp-d-phe-n-meval) - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

The Role of Cyclo(L-Phe-L-Val) in Microbial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Val) is a cyclic dipeptide (CDP), a class of molecules increasingly recognized for their role in microbial communication and regulation of group behaviors. This technical guide provides an in-depth overview of the current understanding of cyclo(L-Phe-L-Val) and related CDPs as signaling molecules in bacteria. It covers their biosynthesis, their influence on quorum sensing (QS) systems, and their impact on virulence factor production and biofilm formation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area. While much of the detailed mechanistic and quantitative data comes from the study of the closely related cyclo(L-Phe-L-Pro), it provides a valuable framework for understanding the potential functions of cyclo(L-Phe-L-Val).

Introduction

Intercellular communication is fundamental to the survival and pathogenesis of many microbial species. Bacteria utilize a variety of small molecules to sense their population density and coordinate collective behaviors in a process known as quorum sensing (QS). Among these signaling molecules, cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, have emerged as a significant class of regulators.

Cyclo(L-Phe-L-Val) is a CDP that has been isolated from various bacteria, including Pseudoalteromonas sp., Streptomyces rutgerensis, and Bacillus subtilis. Limited bioassay data suggest that it acts as a quorum sensing regulator. This guide will delve into the known and inferred roles of cyclo(L-Phe-L-Val) in microbial communication, drawing on data from this and structurally similar CDPs to provide a comprehensive picture for researchers.

Biosynthesis of Cyclo(L-Phe-L-Val)

The biosynthesis of CDPs can occur through several pathways, with non-ribosomal peptide synthetases (NRPSs) being a primary route for their specific production. In this pathway, the constituent amino acids, L-phenylalanine and L-valine, are sequentially activated and tethered to the NRPS enzyme complex. The linear dipeptide is then cyclized and released to form cyclo(L-Phe-L-Val).

Caption: Generalized biosynthesis of cyclo(L-Phe-L-Val) via a non-ribosomal peptide synthetase (NRPS) machinery.

Role in Quorum Sensing

Quorum sensing (QS) allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, this is mediated by N-acyl homoserine lactone (AHL) signaling molecules. P. aeruginosa possesses two well-characterized AHL-based QS systems, las and rhl, which regulate the expression of numerous virulence factors and biofilm formation.

CDPs, including cyclo(L-Phe-L-Val), are thought to modulate these QS systems, potentially by interacting with the LuxR-type transcriptional regulators (LasR and RhlR in P. aeruginosa). This interaction can either mimic or antagonize the binding of the native AHL signals, thereby influencing the expression of QS-regulated genes.

Caption: The interconnected las and rhl quorum sensing systems in Pseudomonas aeruginosa and the putative modulatory role of cyclo(L-Phe-L-Val).

Signaling Pathway in Vibrio Species: A Model System

While the precise signaling cascade for cyclo(L-Phe-L-Val) is not fully elucidated, the pathway for the related CDP, cyclo(L-Phe-L-Pro) (cFP), in Vibrio species offers a valuable model. In Vibrio vulnificus, cFP acts as a QS signal that modulates gene expression through a ToxR-dependent pathway. This pathway ultimately influences the expression of virulence factors and stress response genes.

The binding of cFP to the transmembrane protein ToxR is proposed to initiate a signaling cascade that leads to the upregulation of the transcriptional regulator LeuO. LeuO, in turn, influences the expression of a suite of genes, including those involved in the oxidative stress response via the alternative sigma factor RpoS.

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(L-Phe-L-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and synthesis, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Cyclo(L-Phe-L-Val) is a white to off-white solid at room temperature. Its core structure consists of a six-membered diketopiperazine ring formed from the condensation of L-phenylalanine and L-valine residues.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | (3S,6S)-3-benzyl-6-isopropylpiperazine-2,5-dione | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 246.31 g/mol | --INVALID-LINK-- |

| CAS Number | 35590-86-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Purity | >95% (by HPLC) | Commercial supplier data |

Solubility

| Solvent | Solubility | Source |

| Ethanol | Soluble | --INVALID-LINK--[1] |

| Methanol | Soluble | --INVALID-LINK--[1] |

| Dimethylformamide (DMF) | Soluble | --INVALID-LINK--[1] |

| Dimethyl sulfoxide (DMSO) | Soluble | --INVALID-LINK--[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts and coupling constants based on the analysis of similar compounds like cyclo(L-Pro-L-Val) and general principles of NMR spectroscopy.

¹H NMR (500 MHz, CDCl₃):

-

δ 7.35-7.20 (m, 5H): Phenyl group protons of the phenylalanine residue.

-

δ 6.0-5.8 (br s, 1H): Amide proton (NH).

-

δ 4.2-4.0 (m, 1H): α-proton of the phenylalanine residue.

-

δ 3.9-3.7 (m, 1H): α-proton of the valine residue.

-

δ 3.2-3.0 (m, 2H): β-protons of the phenylalanine residue.

-

δ 2.4-2.2 (m, 1H): β-proton of the valine residue.

-

δ 1.0-0.8 (d, 6H): Methyl protons of the valine residue.

¹³C NMR (125 MHz, CDCl₃):

-

δ 170-165 (C=O): Carbonyl carbons of the diketopiperazine ring.

-

δ 136-127 (aromatic C): Carbons of the phenyl group.

-

δ 60-55 (α-C): α-carbons of the phenylalanine and valine residues.

-

δ 40-35 (β-C, Phe): β-carbon of the phenylalanine residue.

-

δ 35-30 (β-C, Val): β-carbon of the valine residue.

-

δ 20-17 (γ-C, Val): Methyl carbons of the valine residue.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of cyclo(L-Phe-L-Val).

-

Expected Molecular Ion: [M]+• at m/z 246 or [M+H]+ at m/z 247.

-

Key Fragmentation Pathways: The diketopiperazine ring is relatively stable. Common fragmentation patterns involve the loss of the side chains. For cyclo(L-Phe-L-Val), this would include the loss of the benzyl group (C₇H₇, 91 Da) from the phenylalanine residue and the isopropyl group (C₃H₇, 43 Da) from the valine residue. Cleavage of the diketopiperazine ring can also occur.

Experimental Protocols

Synthesis of Cyclo(L-Phe-L-Val)

A common method for the synthesis of diketopiperazines involves the cyclization of a linear dipeptide.

Workflow for Synthesis:

Caption: General workflow for the synthesis of cyclo(L-Phe-L-Val).

Detailed Methodology:

-

Dipeptide Synthesis: N-terminally protected L-phenylalanine (e.g., Boc-L-Phe) is coupled with the methyl ester of L-valine (H-L-Val-OMe) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours.

-

Deprotection: The N-protecting group (e.g., Boc) is removed from the resulting dipeptide using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Cyclization: The deprotected dipeptide methyl ester is heated under reflux in a solvent like methanol or isopropanol. The basicity of the free N-terminus catalyzes the intramolecular cyclization, leading to the formation of the diketopiperazine ring with the elimination of methanol.

-

Purification: The crude cyclo(L-Phe-L-Val) is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.

Neurite Outgrowth Assay

This protocol is a representative method for assessing the neuritogenic effects of cyclo(L-Phe-L-Val) using a neuronal cell line (e.g., PC-12 or SH-SY5Y).[2][3]

Experimental Workflow:

Caption: Workflow for a typical neurite outgrowth assay.

Detailed Methodology:

-

Cell Culture: Neuronal cells are seeded into 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin) at a suitable density and allowed to adhere for 24 hours.[3]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of cyclo(L-Phe-L-Val). A vehicle control (e.g., DMSO) and a positive control (e.g., Nerve Growth Factor, NGF) are included.

-

Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.[3]

-

Fixation and Staining: The cells are fixed with 4% paraformaldehyde (PFA), permeabilized, and stained with an antibody against a neuronal marker such as β-III tubulin. A fluorescently labeled secondary antibody is then used for visualization.[2]

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The length and number of neurites per cell are quantified using automated image analysis software.

Quorum Sensing Inhibition Assay

This protocol describes a common method to evaluate the ability of cyclo(L-Phe-L-Val) to interfere with bacterial quorum sensing, often using the reporter strain Chromobacterium violaceum.[4][5]

Experimental Workflow:

Caption: Workflow for a disc diffusion-based quorum sensing inhibition assay.

Detailed Methodology:

-

Preparation of Reporter Strain Plates: A molten Luria-Bertani (LB) agar is cooled and inoculated with an overnight culture of Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone (AHL) signal to produce the purple pigment violacein). The inoculated agar is poured into petri dishes.

-

Application of Test Compound: Sterile paper discs are impregnated with known concentrations of cyclo(L-Phe-L-Val) dissolved in a suitable solvent. A solvent control disc is also prepared.

-

Incubation: The discs are placed on the surface of the agar plates, which are then incubated at 30°C for 24-48 hours.

-

Observation and Measurement: The plates are examined for the inhibition of purple pigment production around the discs. A clear or colorless zone around the disc indicates quorum sensing inhibition. The diameter of this zone is measured to quantify the inhibitory activity.

Signaling Pathways

PI3K/Akt Signaling Pathway in Neurite Outgrowth

Cyclo(L-Phe-L-Val) has been shown to promote neurite outgrowth, and this effect is suggested to be mediated through the PI3K/Akt signaling pathway.

Caption: Proposed PI3K/Akt signaling pathway activated by cyclo(L-Phe-L-Val).

Activation of a receptor tyrosine kinase by cyclo(L-Phe-L-Val) is hypothesized to recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its activation. Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3 beta (GSK3β), and Forkhead box O (FOXO) transcription factors. The culmination of this signaling cascade is the regulation of gene expression that promotes neuronal survival, growth, and neurite outgrowth.

Quorum Sensing in Bacteria

Cyclo(L-Phe-L-Val) has been identified as a quorum sensing regulator.[1] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density.

Caption: General mechanism of quorum sensing and the potential role of cyclo(L-Phe-L-Val).

In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of acyl-homoserine lactones (AHLs). An AHL synthase, such as LuxI, produces AHL molecules, which can diffuse across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of AHLs also increases. Once a threshold concentration is reached, AHLs bind to and activate a cognate intracellular receptor protein, such as LuxR. The AHL-receptor complex then acts as a transcriptional regulator, modulating the expression of target genes that control processes like biofilm formation, virulence factor production, and motility. Cyclo(L-Phe-L-Val) may act as a quorum sensing regulator by interfering with the binding of the natural AHL to its receptor, thereby disrupting this communication system.

Conclusion

Cyclo(L-Phe-L-Val) is a fascinating cyclic dipeptide with a range of interesting biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with protocols for its synthesis and biological evaluation. The elucidation of its role in signaling pathways, particularly the PI3K/Akt pathway and bacterial quorum sensing, opens up exciting avenues for future research and potential therapeutic applications. Further investigation into the precise molecular targets and mechanisms of action of cyclo(L-Phe-L-Val) will be crucial in realizing its full potential in drug discovery and development.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. scispace.com [scispace.com]

- 3. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 4. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cyclo(L-Phe-L-Val): A Secondary Metabolite from Streptomyces with a Putative Role in Quorum Sensing

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Val) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), produced by various microorganisms, including bacteria of the genus Streptomyces. While Streptomyces species are renowned for their prolific production of antibiotics and other bioactive secondary metabolites, current evidence suggests that cyclo(L-Phe-L-Val) may not primarily function as a direct antimicrobial or cytotoxic agent. Instead, its biological role is likely centered on cell-to-cell communication, or quorum sensing (QS). This technical guide provides a comprehensive overview of the biosynthesis, isolation, characterization, and putative biological functions of cyclo(L-Phe-L-Val) from Streptomyces, with a focus on its potential as a quorum sensing modulator. Detailed experimental protocols and comparative quantitative data for related diketopiperazines are also presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Biosynthesis of Cyclo(L-Phe-L-Val) in Streptomyces

The biosynthesis of cyclo(L-Phe-L-Val) in Streptomyces is believed to be mediated by Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzymes synthesize peptides from amino acid precursors in an RNA-independent manner. While the specific gene cluster for cyclo(L-Phe-L-Val) biosynthesis in Streptomyces has not yet been definitively identified, the general mechanism for DKP formation by NRPSs is well-understood.

The process involves a two-module NRPS. The first module is responsible for the recognition and activation of L-phenylalanine, while the second module activates L-valine. Each module is comprised of specific domains that carry out the catalytic steps:

-

Adenylation (A) domain: Selects and activates the specific amino acid (L-Phe or L-Val) as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine cofactor.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.

-

Thioesterase (TE) or Cyclization domain: Releases the dipeptide from the NRPS, often catalyzing the intramolecular cyclization to form the diketopiperazine ring.

The formation of cyclo(L-Phe-L-Val) can occur either as the primary product of a dedicated NRPS or as a side product from a larger NRPS assembly line, where the dipeptidyl-S-PCP intermediate is prematurely released and cyclized.

Biological Activity and Putative Signaling Role

While many diketopiperazines from Streptomyces exhibit potent antimicrobial or cytotoxic activities, cyclo(L-Phe-L-Val) appears to be an exception. Limited bioassay data suggests that it does not possess significant direct antimicrobial activity. Instead, it is hypothesized to function as a quorum sensing (QS) signaling molecule.

Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This is achieved through the production and detection of small signaling molecules called autoinducers. In Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are common autoinducers. Some diketopiperazines have been shown to activate or antagonize AHL-mediated QS systems, suggesting a role in inter-species communication.[1] For instance, other cyclo-dipeptides can compete with AHLs for binding to LuxR-type transcriptional regulators, thereby modulating QS-dependent behaviors such as biofilm formation and virulence factor production.[2]

The production of cyclo(L-Phe-L-Val) by Streptomyces may serve to influence the behavior of other bacteria in its environment, or it could play a role in the regulation of its own secondary metabolism and morphological differentiation, a process known to be controlled by complex signaling networks in Streptomyces.

Quantitative Data on the Biological Activity of Diketopiperazines from Streptomyces

To provide a context for the biological activities of diketopiperazines from Streptomyces, the following tables summarize the Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50) for various related compounds. It is important to note the absence of such data for cyclo(L-Phe-L-Val), reinforcing its likely role as a signaling molecule rather than a direct antimicrobial or cytotoxic agent.

Table 1: Antibacterial and Antifungal Activity of Diketopiperazines from Streptomyces and Other Sources

| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 | [3] |

| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Xanthomonas axonopodis pv. citri | 31.25 | [3] |

| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 | [3] |

| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Ralstonia solanacearum | 31.25 | [3] |

Table 2: Cytotoxic Activity of Streptomyces Extracts Containing Diketopiperazines

| Streptomyces Strain | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Streptomyces sp. PY108 | HeLa (Cervical Cancer) | 4.534 | [4] |

| Streptomyces sp. PY109 | HeLa (Cervical Cancer) | 5.069 | [4] |

| Streptomyces sp. PY108 | MCF-7 (Breast Cancer) | 4.187 | [4] |

| Streptomyces sp. PY109 | MCF-7 (Breast Cancer) | 4.253 | [4] |

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, characterization, and bioactivity testing of cyclo(L-Phe-L-Val) from Streptomyces. These are based on established methods for other diketopiperazines.

Fermentation, Extraction, and Isolation

-

Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a fresh culture of the Streptomyces strain. Incubate for 7-10 days at 28°C with shaking (180 rpm).

-

Extraction: Separate the mycelia from the culture broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate. The mycelia can also be extracted with methanol or acetone.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a step-wise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol.

-

Bioassay-Guided Fractionation: Test the resulting fractions for biological activity. For cyclo(L-Phe-L-Val), this would involve a quorum sensing inhibition assay.

-

HPLC Purification: Pool the active fractions and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield the pure compound.

Structural Characterization

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the amino acid residues and the cyclic structure.

-

Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitory activity is to use a reporter strain, such as Chromobacterium violaceum CV026. This strain is a mutant that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs.

-

Assay Setup: Prepare LB agar plates and overlay with a soft agar seeded with C. violaceum CV026 and an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, HHL).

-

Application of Test Compound: Apply a sterile paper disc impregnated with a known concentration of the purified cyclo(L-Phe-L-Val) to the surface of the agar.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Observation: Inhibition of QS is observed as a colorless halo around the disc, where the production of violacein has been suppressed, against a purple background. The diameter of the halo can be measured to quantify the inhibitory activity.

Conclusion and Future Perspectives

Cyclo(L-Phe-L-Val) from Streptomyces represents an intriguing secondary metabolite whose primary function appears to be in chemical communication rather than direct antagonism. While the precise details of its biosynthesis and its role in the physiology of Streptomyces and its interactions with other microbes are yet to be fully elucidated, it holds potential as a tool for studying and manipulating bacterial quorum sensing. Future research should focus on identifying the specific NRPS gene cluster responsible for its production, quantifying its activity in various quorum sensing systems, and exploring its potential to modulate the production of other secondary metabolites, including antibiotics, in Streptomyces and other bacteria. Such studies will not only enhance our understanding of the complex chemical ecology of soil microorganisms but may also open new avenues for the development of anti-virulence therapies and strategies for discovering novel natural products.

References

- 1. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

cyclo(L-Phe-L-Val) as an inhibitor of isocitrate lyase (ICL)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, an anaplerotic pathway to the tricarboxylic acid (TCA) cycle.[1][2] This pathway is crucial for the survival of various pathogens, including fungi and bacteria, allowing them to utilize two-carbon compounds like acetate as a carbon source, particularly during infection when glucose is limited.[1] The absence of the glyoxylate cycle in mammals makes ICL an attractive target for the development of novel antimicrobial agents. This guide provides an in-depth overview of the diketopiperazine cyclo(L-Phe-L-Val) as a potent inhibitor of ICL, with a focus on its activity against Candida albicans, a prevalent human fungal pathogen.

Quantitative Inhibition Data

The inhibitory activity of cyclo(L-Phe-L-Val) and related diketopiperazines against Candida albicans isocitrate lyase has been quantitatively assessed. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| cyclo(L-Phe-L-Val) | 27 | ~110 | [3][4] |

| cyclo(L-Pro-L-Leu) | - | 533.79 | [4] |

| cyclo(L-Pro-L-Val) | - | 516.28 | [4] |

| 3-Nitropropionate (Positive Control) | - | 21.49 | [5][6] |

Mechanism of Action

Cyclo(L-Phe-L-Val) exhibits a dual mechanism of action against isocitrate lyase in Candida albicans. Evidence suggests both direct enzymatic inhibition and downregulation of ICL gene transcription.

A Lineweaver-Burk plot analysis of ICL inhibition by cyclo(L-Phe-L-Val) indicates a mixed inhibition pattern.[5] This mode of inhibition is characterized by the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Furthermore, studies have demonstrated that cyclo(L-Phe-L-Val) inhibits the gene transcription of ICL in C. albicans when the fungus is cultured under conditions where it relies on C2-carbon sources, thereby reducing the overall cellular concentration of the enzyme.[3][4]

Signaling Pathway: The Glyoxylate Cycle

Isocitrate lyase is a central enzyme in the glyoxylate cycle. This pathway bypasses the decarboxylation steps of the TCA cycle, enabling the net conversion of acetyl-CoA into four-carbon dicarboxylic acids, such as succinate and malate. These can then be used for gluconeogenesis and other biosynthetic processes. The inhibition of ICL by cyclo(L-Phe-L-Val) disrupts this critical metabolic pathway.

Caption: The Glyoxylate Cycle and the inhibitory action of cyclo(L-Phe-L-Val) on Isocitrate Lyase.

Experimental Protocols

Isocitrate Lyase Inhibition Assay (Phenylhydrazine Method)

This spectrophotometric assay is a standard method for determining ICL activity and inhibition. The principle involves the cleavage of isocitrate by ICL to produce glyoxylate and succinate. The glyoxylate then reacts with phenylhydrazine to form glyoxylate phenylhydrazone, which can be quantified by measuring the absorbance at 324 nm.

Reagents:

-

50 mM Imidazole Buffer (pH 6.8 at 30°C)

-

50 mM Magnesium Chloride (MgCl₂)

-

10 mM Ethylenediaminetetraacetic Acid (EDTA)

-

40 mM Phenylhydrazine HCl

-

10 mM DL-Isocitric Acid

-

Purified Isocitrate Lyase enzyme solution

-

Test inhibitor (cyclo(L-Phe-L-Val)) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture by adding the following reagents in order:

-

500 µL of 50 mM Imidazole Buffer

-

100 µL of 50 mM MgCl₂

-

100 µL of 10 mM EDTA

-

100 µL of 40 mM Phenylhydrazine HCl

-

Varying concentrations of the test inhibitor or solvent control.

-

-

Pre-incubation: Mix the contents of the cuvette by inversion and equilibrate to 30°C for 5-10 minutes.

-

Initiation of Reaction: Add 100 µL of 10 mM DL-Isocitric Acid to the cuvette to start the reaction.

-

Enzyme Addition: Immediately add a pre-determined amount of the Isocitrate Lyase enzyme solution to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 324 nm for a set period (e.g., 5-10 minutes) using a thermostatted spectrophotometer. The rate of reaction is proportional to the change in absorbance over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percent inhibition by comparing the velocities of reactions with the inhibitor to the solvent control. IC50 values can be calculated by plotting percent inhibition against a range of inhibitor concentrations.

References

- 1. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Solid-Phase Synthesis of cyclo(L-Phe-L-Val): A Detailed Protocol for Researchers

Abstract

This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the cyclic dipeptide cyclo(L-Phe-L-Val). This diketopiperazine is a known potent inhibitor of the enzyme isocitrate lyase (ICL) and has demonstrated activities related to quorum sensing and neurite outgrowth. The described methodology utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin, followed by a cyclative cleavage strategy to yield the final product. This document is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides with diverse and significant biological activities. Among them, cyclo(L-Phe-L-Val) has garnered interest due to its potent inhibitory activity against isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in various pathogens.[1][2] This makes it a potential candidate for the development of novel antimicrobial agents. Furthermore, cyclo(L-Phe-L-Val) has been implicated in quorum sensing regulation in bacteria and has been shown to induce neurite outgrowth.[3][4]

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptides and their derivatives, including cyclic dipeptides. The "cyclative cleavage" strategy is particularly advantageous for DKP synthesis as it often results in a cleaner product with higher purity compared to solution-phase cyclization. This protocol details a reliable method for the synthesis of cyclo(L-Phe-L-Val) using established SPPS techniques.

Experimental Protocols